molecular formula C14H9Cl2NO4S B2760904 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid CAS No. 860609-41-2

5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid

Cat. No.: B2760904
CAS No.: 860609-41-2
M. Wt: 358.19
InChI Key: PBEJINTUYFKSBG-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic compound that features a unique combination of pyrrole, thiazole, and carboxylic acid functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing the pyrrole and thiazole moieties under acidic or basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This might include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups onto the aromatic ring or thiazole moiety .

Scientific Research Applications

5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine
  • 2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
  • 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine

Uniqueness

5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4S/c15-7-2-1-6(3-8(7)16)12-11(14(20)21)10(13(18)19)9-4-22-5-17(9)12/h1-3H,4-5H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJINTUYFKSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(N2CS1)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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